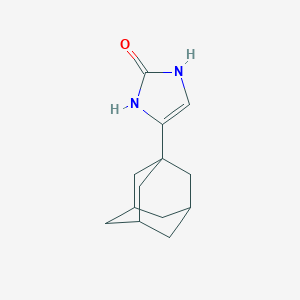![molecular formula C11H20O3 B067631 [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol CAS No. 173540-59-5](/img/structure/B67631.png)
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol, also known as AS101, is a novel compound with potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since undergone extensive research to understand its mechanism of action and potential benefits.
Mechanism of Action
The mechanism of action of [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol is complex and involves multiple pathways. It has been shown to inhibit NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. This compound also modulates the activity of various enzymes and signaling pathways, including MAPK and PI3K/Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, enhance immune responses, and inhibit tumor growth. This compound has also been shown to protect against radiation-induced damage and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its complex mechanism of action, which requires careful study and analysis.
Future Directions
There are several future directions for the study of [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol. One area of research is the development of this compound-based therapies for various diseases, including cancer and autoimmune disorders. Another area of research is the optimization of the synthesis method to improve yields and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of [(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol involves the reaction of 3-hydroxy-2,2-dimethylbutyl bromide with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hydride. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound has been tested in preclinical models of multiple sclerosis, rheumatoid arthritis, and cancer, among others, with promising results.
properties
CAS RN |
173540-59-5 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol |
InChI |
InChI=1S/C11H20O3/c1-2-5-10(8-12)9-13-11(14-10)6-3-4-7-11/h12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
HRKQNEQBPGXFGZ-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@]1(COC2(O1)CCCC2)CO |
SMILES |
CCCC1(COC2(O1)CCCC2)CO |
Canonical SMILES |
CCCC1(COC2(O1)CCCC2)CO |
synonyms |
1,4-Dioxaspiro[4.4]nonane-2-methanol,2-propyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
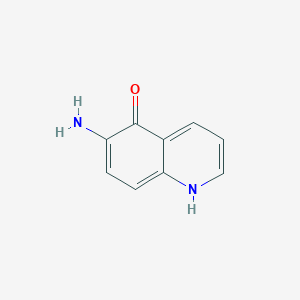
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
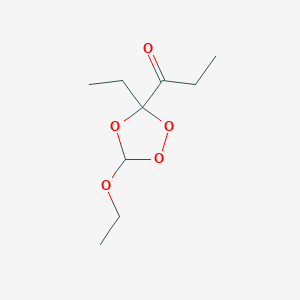
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
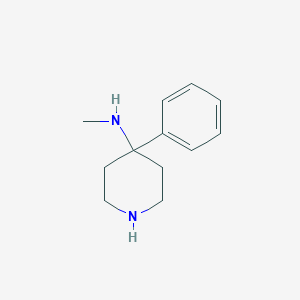
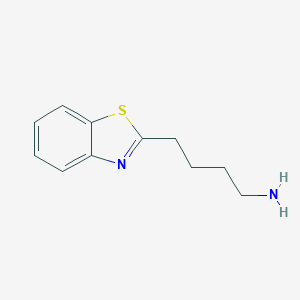
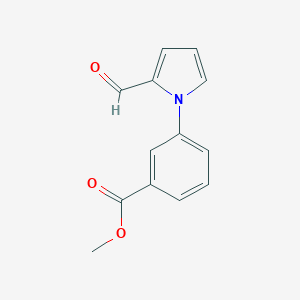
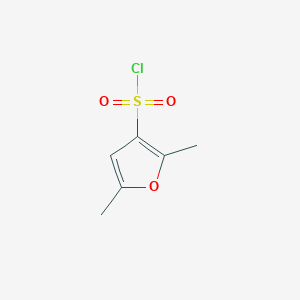
![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
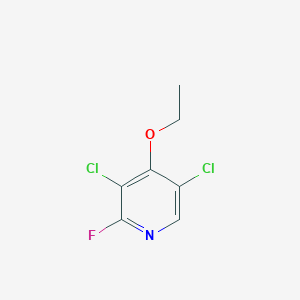
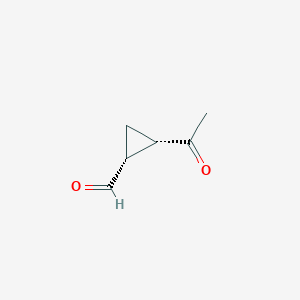
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
